8-Methyl-1-nitro-10H-phenothiazine
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Overview
Description
8-Methyl-1-nitro-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The unique structure of this compound, characterized by a nitro group and a methyl group attached to the phenothiazine core, imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 8-Methyl-1-nitro-10H-phenothiazine typically involves the nitration of phenothiazine derivatives. One common method includes the reaction of 2-aminobenzenethiols with O-halonitrobenzenes, followed by oxidation using hydrogen peroxide in glacial acetic acid . This method yields the desired nitro-phenothiazine compound with high efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Methyl-1-nitro-10H-phenothiazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common reagents used in these reactions include hydrogen peroxide, tin(II) chloride, and iron powder. The major products formed from these reactions include sulfone derivatives, amino-phenothiazines, and various substituted phenothiazines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methyl-1-nitro-10H-phenothiazine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
8-Methyl-1-nitro-10H-phenothiazine can be compared with other phenothiazine derivatives such as:
10H-phenothiazine: The parent compound with a similar core structure but lacking the nitro and methyl groups.
10-Methyl-10H-phenothiazine: Similar to this compound but without the nitro group.
Phenazine: Another heterocyclic compound with a similar nitrogen-sulfur core but different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63137-52-0 |
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Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
8-methyl-1-nitro-10H-phenothiazine |
InChI |
InChI=1S/C13H10N2O2S/c1-8-5-6-11-9(7-8)14-13-10(15(16)17)3-2-4-12(13)18-11/h2-7,14H,1H3 |
InChI Key |
SFIBSKCKOTZVGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC(=C3N2)[N+](=O)[O-] |
Origin of Product |
United States |
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